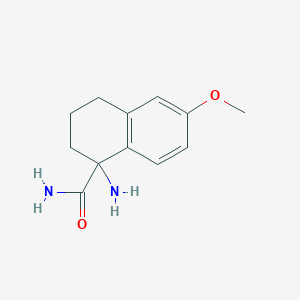

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a chemical compound with the molecular weight of 257.72 . It is also known as "1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8 (7-9)3-2-6-12 (10,13)11 (14)15;/h4-5,7H,2-3,6,13H2,1H3, (H,14,15);1H . This code represents the structure of the molecule. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 257.72 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications

Synthesis and Chemical Properties

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been a subject of interest in various synthetic and medicinal chemistry research projects. Its applications span from serving as a precursor in organic synthesis to the exploration of its potential in drug discovery.

Synthetic Applications : The compound and its derivatives have been synthesized through various chemical reactions, including palladium-catalyzed aminocarbonylation, which produces 1-carboxamido-3,4-dihydronaphthalenes in high yields. Such reactions are crucial for constructing complex naphthalene frameworks that are prevalent in natural products and pharmacologically active compounds (Farkas et al., 2013).

Chemical Transformation : The compound's structural framework allows for further functionalization, leading to the synthesis of a wide array of derivatives. These derivatives are essential for the development of novel chemical entities with potential therapeutic applications. For instance, the chemoenzymatic synthesis of (2R)-8-substituted-2-aminotetralins from 1-methoxynaphthalene demonstrates the versatility of such compounds in synthesizing receptor agonists (Orsini et al., 2002).

Pharmacological Potential : One of the significant areas of application is the discovery and optimization of sphingosine-1-phosphate (S1P) receptor agonists, where derivatives of this compound, such as ceralifimod (ONO-4641), have been identified as selective agonists for S1P1 and S1P5 receptors. These receptors are targets for the treatment of autoimmune diseases like multiple sclerosis, showcasing the compound's relevance in medicinal chemistry (Kurata et al., 2017).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,14)11(13)15/h4-5,7H,2-3,6,14H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZUVNKLIAALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)

![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2747385.png)

![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)

![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)